molecular formula C10H9BrN2O B14074620 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one

Cat. No.: B14074620
M. Wt: 253.09 g/mol
InChI Key: QVQOQNRWNAFZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one typically involves the reaction of 3-amino-4-cyanophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of a base such as potassium carbonate in a water-ethanol mixture, followed by heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-amino-4-(3-bromopropanoyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,13H2

InChI Key

QVQOQNRWNAFZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)N)C#N

Origin of Product

United States

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